![molecular formula C21H26N2O2 B5022343 1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)
1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine
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Description
The compound “1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine” is a piperazine derivative. Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This functional group is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including NMR, IR, and mass spectrometry. The exact structure would depend on the specific arrangement of the atoms and any potential stereochemistry. Unfortunately, without experimental data, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions, particularly those that involve the nitrogen atoms in the ring. They can act as bidentate ligands in coordination chemistry, and can also undergo reactions typical of secondary amines .Safety and Hazards
properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-6-9-19(18(16)3)22-11-13-23(14-12-22)21(24)15-25-20-10-5-4-7-17(20)2/h4-10H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKAOKQXDEAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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